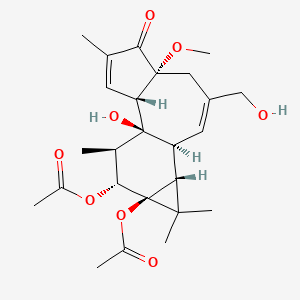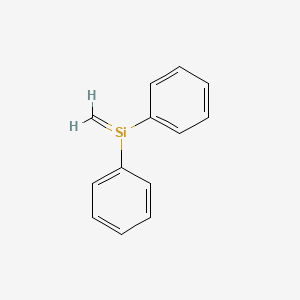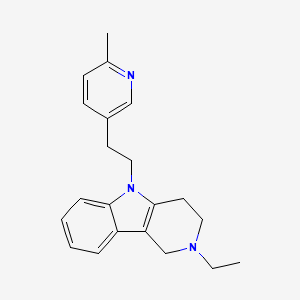
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-ethyl-5-(2-(6-methyl-3-pyridyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-ethyl-5-(2-(6-methyl-3-pyridyl)ethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases. Its unique structure, which includes a pyridoindole core, makes it a valuable target for drug design and synthesis .
Preparation Methods
One common method involves the use of alkyl or aralkyl groups and sulfonyl groups, which are considered pharmacophores in some antitumor drugs . The synthetic route generally includes the following steps:
Formation of the Pyridoindole Core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of Functional Groups: Alkyl, aralkyl, and sulfonyl groups are introduced to the core structure using reagents such as alkyl halides and sulfonyl chlorides.
Purification: The final product is purified using techniques like column chromatography and recrystallization.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-ethyl-5-(2-(6-methyl-3-pyridyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Scientific Research Applications
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-ethyl-5-(2-(6-methyl-3-pyridyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes.
Mechanism of Action
The mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-ethyl-5-(2-(6-methyl-3-pyridyl)ethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis. Molecular docking studies have revealed that the compound binds to the active site of c-Met, a receptor tyrosine kinase involved in cancer cell growth and survival .
Comparison with Similar Compounds
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-ethyl-5-(2-(6-methyl-3-pyridyl)ethyl)- can be compared with other similar compounds, such as:
1-Methyl-9H-pyrido(3,4-b)indole: Known for its role in neurodegenerative disease research.
2,3,4,5-Tetrahydro-1H-pyrido(4,3-b)indole derivatives: These compounds have shown high anti-tumor activity and are used in the design of novel anticancer agents.
Beta-carbolines: These compounds are structurally related and have various biological activities, including anticancer and neuroprotective effects.
The uniqueness of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-ethyl-5-(2-(6-methyl-3-pyridyl)ethyl)- lies in its specific functional groups and their arrangement, which confer distinct biological activities and therapeutic potential .
Properties
CAS No. |
20771-45-3 |
|---|---|
Molecular Formula |
C21H25N3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-ethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C21H25N3/c1-3-23-12-11-21-19(15-23)18-6-4-5-7-20(18)24(21)13-10-17-9-8-16(2)22-14-17/h4-9,14H,3,10-13,15H2,1-2H3 |
InChI Key |
OLVXWUCATGYKSG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CN=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


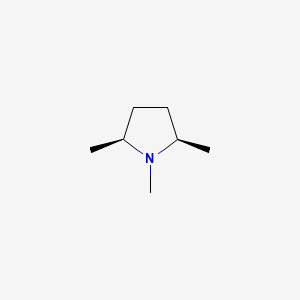
silane](/img/structure/B14700649.png)
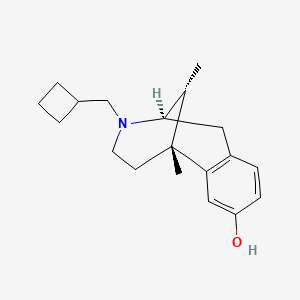



![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14700672.png)
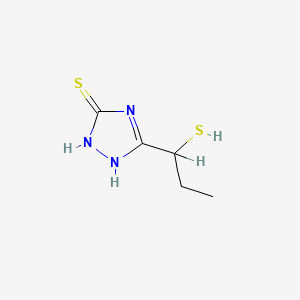
![(2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol](/img/structure/B14700689.png)
